4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
Overview
Description
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is an organic compound with the molecular formula C7H7Cl2N3O2S. It is a useful intermediate in the synthesis of various pharmaceuticals, particularly in the preparation of ticagrelor, a medication used to reduce the risk of stroke and heart attack .
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is the ADP purinergic receptor P2Y12 on human platelets . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting and wound healing.
Mode of Action
This compound acts as a potent antagonist of the P2Y12 receptor . By binding to this receptor, it inhibits the action of ADP, a molecule that normally triggers platelet aggregation by activating the P2Y12 receptor. This inhibition prevents platelet aggregation, thereby reducing the likelihood of blood clot formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine involves several steps:
Ring-closure Reaction: 2-nitro-1,3 malonic acid alkyl ester reacts with thiourea to form 5-nitro-2-sulfo-barbituric acid.
Sulfur Alkylation: The 5-nitro-2-sulfo-barbituric acid undergoes sulfur alkylation with halogenated propane to yield 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.
Chlorination: The final step involves chlorination of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:
Nitration: Reaction with fuming nitric acid in the presence of acetic acid.
Chlorination: Reaction with chlorinating agents in the presence of an aliphatic organic base.
Common Reagents and Conditions
Nitration: Fuming nitric acid and acetic acid.
Chlorination: Chlorinating agents and aliphatic organic bases.
Major Products
The major products formed from these reactions include 5-nitro-2-propylthiopyrimidine-4,6-diol and this compound .
Scientific Research Applications
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is primarily used as an intermediate in the synthesis of ticagrelor, a potent antagonist of the ADP purinergic receptor P2Y12 on human platelets. This makes it valuable in the field of medicinal chemistry for developing antiplatelet drugs . Additionally, it is used in organic synthesis and as a research tool in life sciences .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(propylthio)pyrimidine
- 5-Nitro-2-(propylthio)pyrimidine
- 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine
Uniqueness
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is unique due to its specific structure, which makes it an essential intermediate in the synthesis of ticagrelor. Its ability to undergo specific nitration and chlorination reactions distinguishes it from other similar compounds .
Properties
IUPAC Name |
4,6-dichloro-5-nitro-2-propylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEDQHVHVPJFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624098 | |
Record name | 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145783-14-8 | |
Record name | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145783-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine significant in pharmaceutical chemistry?
A1: this compound is a crucial intermediate in the synthesis of Ticagrelor [, ]. Ticagrelor is an antiplatelet drug used to prevent blood clots in individuals with a history of heart attack or stroke. The efficient synthesis of this intermediate is important for the cost-effective production of Ticagrelor.
Q2: What are the advantages of the synthetic method for this compound described in the research?
A2: The research highlights a novel synthetic method for this compound that boasts several advantages []. This method involves readily available starting materials and proceeds through simple, environmentally friendly reactions. These factors make the synthesis more economical and suitable for large-scale industrial production of Ticagrelor.
Q3: How is this compound controlled during the manufacturing of Ticagrelor?
A3: Due to its potential genotoxicity, this compound is carefully monitored as an impurity in Ticagrelor Active Pharmaceutical Ingredient (API) []. A highly sensitive LC-QTOF-MS/MS method has been developed and validated for its identification and quantification. This method utilizes a derivatization step to enhance detection sensitivity, ensuring the safety and quality of the final drug product.
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